molecular formula C17H15FN4O4S B2920833 1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1219912-13-6

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2920833
CAS No.: 1219912-13-6
M. Wt: 390.39
InChI Key: FBBFRVDFMSOCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group and a 4-fluorobenzyl moiety. The 4-fluorobenzyl group contributes to lipophilicity, aiding membrane permeability while retaining moderate solubility due to fluorine’s electronegativity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c1-27(24,25)14-4-2-3-12(9-14)15-21-22-17(26-15)20-16(23)19-10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBFRVDFMSOCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea, with the CAS number 1219912-13-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

The molecular formula of the compound is C17H15FN4O4SC_{17}H_{15}FN_{4}O_{4}S, with a molecular weight of 390.4 g/mol. The structure features a urea linkage and an oxadiazole ring, which are often associated with various pharmacological properties.

PropertyValue
CAS Number1219912-13-6
Molecular FormulaC₁₇H₁₅FN₄O₄S
Molecular Weight390.4 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized product .

Antitumor Activity

Research into similar oxadiazole compounds has revealed their ability to inhibit tumor growth in various cancer cell lines. For example, certain derivatives have demonstrated selective cytotoxic effects against breast cancer cells without affecting normal cells . This indicates a potential for this compound to exhibit antitumor properties.

Anti-inflammatory Effects

The inhibition of inflammatory pathways is another area where oxadiazoles show promise. Compounds that target pro-inflammatory cytokines have been shown to reduce inflammation in animal models . Although direct studies on the specific compound are not available, the presence of the methylsulfonyl group may enhance its anti-inflammatory activity.

Case Studies

Case Study 1: Antimicrobial Screening
A study synthesized various oxadiazole derivatives and screened them for antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against common pathogens .

Case Study 2: Antitumor Efficacy
In vitro studies on oxadiazole derivatives showed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was attributed to their interaction with cell cycle-related proteins . Such findings suggest that further investigation into this compound could reveal similar therapeutic potential.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and structurally analogous molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₇H₁₄FN₄O₃S 386.4 3-(Methylsulfonyl)phenyl, 4-fluorobenzyl Strong electron-withdrawing sulfonyl group; optimized for target binding
1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea () C₁₉H₁₉FN₄O₂S 386.4 4-(Isopropylthio)phenyl Moderate electron effects; thioether group may improve metabolic stability
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea () C₁₈H₁₆F₂N₄O₃ 374.3 2,4-Difluorophenyl, 4-methoxyphenethyl Enhanced solubility (methoxy) with halogen bonding potential
1-(4-Fluoro-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)-3-(4-fluorophenyl)urea () C₂₁H₁₇F₂N₄O₂ 393.4 4-Methylbenzyl, dual fluorine Increased hydrophobicity; dual fluorine for halogen interactions
1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea () C₁₃H₁₆N₄O₃ 276.3 4-Methoxybenzyl, 3-methyl-1,2,4-oxadiazole Reduced electron deficiency; methoxy enhances solubility
Key Observations:
  • Lipophilicity vs. Solubility : Fluorine substituents (e.g., 4-fluorobenzyl) balance lipophilicity and permeability, while methoxy groups () prioritize solubility but may reduce cell penetration .
  • Halogen Bonding : Difluorophenyl () and dual fluorine () substitutions leverage halogen bonding for improved target affinity .
PARP Inhibition ():

Oxadiazole-based compounds, including the target, are explored as PARP inhibitors for cancer therapy. The methylsulfonyl group may enhance binding to PARP’s NAD⁺-binding domain through charge-transfer interactions, outperforming analogs with weaker electron-withdrawing groups (e.g., isopropylthio in ) .

IDO1 Inhibition ():

Compounds like 1-(4-fluoro-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)-3-(4-fluorophenyl)urea () show activity against IDO1, a cancer immunotherapy target. The target compound’s sulfonyl group could mimic these effects by stabilizing interactions with the heme cofactor in IDO1 .

Antibacterial Activity ():

Analog N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide () demonstrates antibacterial properties, suggesting the oxadiazole-urea scaffold’s versatility. The target compound’s sulfonyl group may further modulate bacterial enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.